molecular formula C36H76NO6P B3044050 1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine CAS No. 36314-48-4

1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine

Cat. No.: B3044050
CAS No.: 36314-48-4
M. Wt: 650 g/mol
InChI Key: DAYFLFDXFQCPCQ-PSXMRANNSA-N
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Description

1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine is a glycerophospholipid with two tetradecyl chains attached to the sn-1 and sn-2 positions of the glycerol backbone by ether bonds. It has choline as the alcohol moiety, attached to the phosphate group .

Mechanism of Action

Target of Action

1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine, also known as 14:0 Diether PC, is a glycerophospholipid . It is primarily used in lipid bicelles to reconstitute EmrE, a secondary active transport protein . This suggests that its primary target is the EmrE protein, which plays a crucial role in the transport of small molecules across the cell membrane.

Mode of Action

The compound interacts with its target, EmrE, by integrating into the lipid bicelles that form the environment for the protein . This interaction allows the protein to be reconstituted into the phospholipid bilayers, enabling the study of chain length dependence by differential scanning calorimetry and solid-state nuclear magnetic resonance (NMR) .

Biochemical Pathways

It is known that the compound plays a role in the formation of lipid bicelles, which are crucial for the function of membrane proteins like emre . The downstream effects of this interaction could potentially influence the transport of small molecules across the cell membrane.

Result of Action

The primary result of the action of this compound is the reconstitution of the EmrE protein into phospholipid bilayers . This enables the study of the protein’s function and the influence of lipid chain length on its activity .

Action Environment

The action of this compound is influenced by the lipid environment in which it is used. For instance, the formation of lipid bicelles and the reconstitution of EmrE are dependent on the specific characteristics of the lipid environment . Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine involves large-scale esterification processes, often utilizing automated systems to maintain consistency and efficiency . The compound is then purified through various techniques such as chromatography to achieve the required purity levels for scientific applications.

Chemical Reactions Analysis

Types of Reactions

1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include oxidized phospholipids, reduced derivatives, and substituted compounds with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine is unique due to its specific chain length, which influences its behavior in lipid bilayers and its interactions with other molecules . This makes it particularly useful in studies involving membrane dynamics and protein-lipid interactions.

Properties

IUPAC Name

[(2R)-2,3-di(tetradecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H76NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-31-40-34-36(35-43-44(38,39)42-33-30-37(3,4)5)41-32-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYFLFDXFQCPCQ-PSXMRANNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H76NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901107066
Record name 3,5,9-Trioxa-4-phosphatricosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(tetradecyloxy)-, inner salt, 4-oxide, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36314-48-4
Record name 3,5,9-Trioxa-4-phosphatricosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(tetradecyloxy)-, inner salt, 4-oxide, (7R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36314-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,9-Trioxa-4-phosphatricosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(tetradecyloxy)-, inner salt, 4-oxide, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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